Flavokawain A

Description

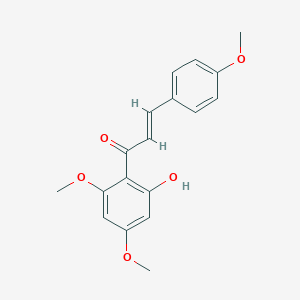

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIBCVBDFUTMPT-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317535 |

Source

|

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37951-13-6, 3420-72-2 |

Source

|

| Record name | Flavokawain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3420-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C |

Source

|

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flavokawain A: A Practical Guide to its Isolation and Purification from Piper methysticum (Kava) Root

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain A, a naturally occurring chalcone isolated from the roots of the kava plant (Piper methysticum), has garnered significant scientific interest for its potent anti-inflammatory and anticancer properties.[1][2] Unlike the more abundant kavalactones, which are known for their anxiolytic effects, flavokawains represent a distinct class of compounds with unique therapeutic potential, particularly in oncology research.[3][4] This technical guide provides a comprehensive, field-proven methodology for the efficient isolation and high-purity purification of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, ensuring a reproducible and scalable workflow. This document is intended for researchers, natural product chemists, and drug development professionals seeking to obtain research-grade this compound for preclinical and analytical studies.

Foundational Principles: Understanding the Target and Matrix

The successful isolation of any natural product hinges on a thorough understanding of its physicochemical properties and the complex biological matrix from which it is derived.

-

The Target Molecule: this compound

-

Chemical Class: Chalcone. This structure, with its open C3 bridge between two aromatic rings, imparts a distinct polarity and reactivity compared to the cyclic kavalactones.

-

Physicochemical Profile: this compound is a relatively nonpolar, lipophilic molecule. This characteristic is the cornerstone of the entire extraction and purification strategy. It is soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol, but insoluble in water.[1][5] It presents as a yellow crystalline powder in its pure form.[1]

-

-

The Biological Matrix: Kava Root

-

The root and rhizome of P. methysticum are a complex mixture of lipids, resins, starches, and secondary metabolites.[6] The primary active constituents are the kavalactones (3-20% by dry weight), while flavokawains (A, B, and C) are present in smaller quantities.[6][7]

-

The goal of the initial extraction is to selectively remove the lipophilic compounds (kavalactones and flavokawains) from the insoluble plant material (e.g., cellulose, starches).

-

Stage I: Bulk Extraction of Bioactive Chalcones

The initial extraction is designed for high-yield recovery of the target compound class from the raw plant material. The choice of solvent is the most critical parameter, dictated by the nonpolar nature of this compound.

Rationale for Solvent Selection

Organic solvents are required to efficiently extract flavokawains.[8] While traditional preparations of kava use water, this method is inefficient for extracting the more lipophilic chalcones.[9]

-

Acetone & Ethanol: Both are highly effective solvents for extracting flavokawains and kavalactones.[7][8][10] Acetone, in particular, has been demonstrated to be an excellent choice for achieving a high yield of these compounds from dried kava root.[7][10]

-

Supercritical CO₂ Extraction: This technique offers a "greener" alternative that can be highly selective.[11][12] However, it requires specialized equipment and may be less accessible for standard laboratory settings.

For this guide, we will focus on a robust and widely applicable acetone-based extraction protocol.

Experimental Protocol: Ultrasonic-Assisted Acetone Extraction

This protocol leverages sonication to enhance extraction efficiency by disrupting plant cell walls and facilitating solvent penetration.[7][10]

-

Material Preparation: Begin with commercially sourced, high-quality dried kava root. Grind the root into a fine powder (e.g., 40-60 mesh) using a laboratory mill. This increases the surface area for solvent interaction, a critical factor for efficient extraction.

-

Maceration: Weigh 100 g of the dried kava powder and place it into a 2 L Erlenmeyer flask. Add 1 L of 100% acetone.

-

Sonication: Place the flask in an ultrasonic bath. Sonicate the slurry for 60 minutes at a controlled temperature (not exceeding 40°C) to prevent potential degradation of thermolabile compounds.

-

Filtration: Following sonication, filter the mixture under vacuum through a Büchner funnel fitted with Whatman No. 1 filter paper to separate the acetone extract (supernatant) from the plant solids (marc).

-

Re-extraction: Return the marc to the Erlenmeyer flask and repeat steps 2-4 with an additional 500 mL of acetone to maximize the yield.

-

Concentration: Combine the two acetone extracts. Concentrate the extract to dryness in vacuo using a rotary evaporator with a water bath temperature of 40-45°C. This will yield a dark, resinous crude extract.

Extraction Workflow Visualization

Caption: Workflow for the extraction of crude this compound from kava root.

Stage II: Chromatographic Purification

With the crude extract obtained, the next stage involves separating this compound from other co-extracted compounds, primarily the more abundant kavalactones. This is achieved through a multi-step chromatographic process.

Initial Cleanup: Silica Gel Column Chromatography

This step serves as a bulk fractionation technique to separate compounds based on polarity. Silica gel, a polar stationary phase, will retain polar compounds more strongly, while nonpolar compounds will elute first with a nonpolar mobile phase.

Causality: The hydroxyl group and overall structure of this compound make it moderately polar, allowing it to be effectively separated from the less polar kavalactones (like Yangonin) and more polar impurities using a solvent gradient on a silica column.[13][14]

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Select a glass column and dry-pack it with Silica Gel 60 (particle size 40-63 µm) as described by Still et al.[15] A general rule is to use a silica gel mass that is 50-100 times the mass of the crude extract.

-

Sample Loading: Dissolve the crude extract (e.g., 5 g) in a minimal volume of dichloromethane. In a separate flask, add this solution to ~10 g of silica gel and evaporate the solvent to create a dry powder. This "dry loading" technique prevents band broadening and improves resolution. Carefully add the silica-adsorbed sample to the top of the packed column.

-

Elution: Begin elution with a nonpolar solvent, such as 100% n-hexane. Gradually increase the solvent polarity by introducing ethyl acetate or acetone in a stepwise gradient (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate). A typical mobile phase for separating flavokavins is a hexane-dioxane or hexane-ethyl acetate system.[14][16]

-

Fraction Collection: Collect fractions (e.g., 20-50 mL each) continuously as the solvent runs through the column.

-

Monitoring by TLC: Spot each fraction onto a silica gel TLC plate and develop it in a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Visualize the spots under UV light (254 nm and 366 nm). This compound will appear as a distinct UV-active spot.

-

Pooling: Combine the fractions that contain pure this compound, as determined by TLC analysis. Evaporate the solvent from the pooled fractions to yield a semi-purified, enriched extract.

High-Resolution Polishing: Preparative RP-HPLC

To achieve >98% purity required for pharmacological studies, a final polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC) is essential.[17][18]

Causality: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. More nonpolar compounds are retained longer. This orthogonal separation mechanism effectively removes any closely eluting impurities from the normal-phase column chromatography step.

Experimental Protocol: Preparative Reversed-Phase HPLC

-

System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase: Prepare two solvents:

-

Solvent A: 0.1% Formic Acid in Ultrapure Water

-

Solvent B: Acetonitrile

-

-

Sample Preparation: Dissolve the enriched this compound fraction from the column chromatography step in a minimal amount of methanol or DMSO. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: Run a linear gradient elution. The exact gradient will need to be optimized but can be based on analytical methods.[18][19] A starting point is:

-

0-5 min: 40% B

-

5-35 min: 40% to 80% B

-

35-40 min: 80% to 100% B

-

Flow Rate: 15-20 mL/min

-

-

Detection & Collection: Monitor the eluent using a UV detector set to this compound's maximum absorbance (λmax), approximately 340-355 nm.[20][21] Collect the peak corresponding to the retention time of this compound.

-

Post-Processing: Evaporate the acetonitrile from the collected fraction using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield highly pure this compound.

Purification and Final Isolation Workflow

Caption: Multi-step chromatographic workflow for the purification of this compound.

Stage III: Purity Assessment and Structural Confirmation

Every protocol must be a self-validating system. The final isolated compound must be rigorously analyzed to confirm its identity and purity.

-

Purity Analysis (HPLC-UV): An analytical scale version of the HPLC method described above is used. Purity is determined by integrating the area of the this compound peak and expressing it as a percentage of the total area of all peaks at the detection wavelength. A purity of ≥98% is the standard for most biological research.[1][20]

-

Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry provides definitive confirmation by matching the retention time with a reference standard and confirming the compound's molecular weight. The expected mass for this compound (C₁₈H₁₈O₅) is 314.33 g/mol .[2]

-

Structural Elucidation (NMR): For absolute confirmation, particularly when a reference standard is unavailable, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is performed. The resulting spectra provide a unique fingerprint of the molecule's structure, which can be compared against published data to unequivocally identify it as this compound.[3][8]

Summary of Key Data

For ease of reference, key quantitative and qualitative data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Molecular Formula | C₁₈H₁₈O₅ | [2] |

| Molecular Weight | 314.33 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| UV/Vis λmax | ~340-355 nm | [20][21] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water | [1][5] |

Table 2: Recommended Chromatographic Parameters for Purification

| Parameter | Column Chromatography (Silica Gel) | Preparative RP-HPLC |

| Stationary Phase | Silica Gel 60 (40-63 µm) | C18 Silica (5-10 µm) |

| Mobile Phase | Gradient: n-Hexane / Ethyl Acetate | Gradient: Water (0.1% FA) / Acetonitrile |

| Elution Principle | Normal Phase: Least polar elutes first | Reversed Phase: Most polar elutes first |

| Primary Goal | Bulk fractionation and enrichment | High-resolution polishing to >98% purity |

| Monitoring | TLC with UV visualization | UV Detector (355 nm) |

References

- Benchchem. Flavokawain B in Piper methysticum: A Technical Guide on its Discovery, Analysis, and Biological Activity.

- Kava Extract - Kavalactone - CO2 vs Alcohol vs Tincture. (n.d.). Kava.com.

- Hielscher Ultrasonics.

- Rouchedy, J., et al. Supercritical fluid extraction of Kava lactones from Kava root and their separation via supercritical fluid chromatography.

- Cayman Chemical.

- Kats Botanicals. The Complete Guide to Kava Drops & Kava Extract Tinctures.

- Sim, W. S., et al. Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC).

- Mikell, J. Isolation and Purification of Kava Lactones by High Performance Centrifugal Partition Chromatography.

- LKT Labs. This compound.

- Selleck Chemicals. This compound Bcl-2 inhibitor.

- Liu, Y., et al. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Molecules, 24(7), 1263.

- Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. FASEB Journal, 24(12), 4722-4732.

- Benchchem. Application Note & Protocol: Development and Validation of an Analytical Method for Flavokawain B.

- AOAC International. (2018). Standard Method Performance Requirements (SMPRs®) 2018.

- Lall, N. S., et al. (2015). Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Journal of Ethnopharmacology, 164, 26-34.

- Liu, Y., et al. (2018). Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava). Planta Medica, 84(15), 1213-1218.

- Lebot, V., et al. (2014). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Food Chemistry, 151, 554-560.

- Liu, Y., et al. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). MDPI.

- Finzelberg Gmbh & Co. Kg. (1992). Kava extract, method of preparing the extract, and its use.

- MedchemExpress. (E)-Flavokawain A | Apoptosis Inducer.

- Van, T. T., et al. (2019). Isolation and Identification of Constituents Exhibiting Antioxidant, Antibacterial, and Antihyperuricemia Activities in Piper methysticum Root. Molecules, 24(23), 4357.

- He, X. G., & Lin, L. Z. (1997). Electrospray high performance liquid chromatography-mass spectrometry in phytochemical analysis of kava (Piper methysticum) extract.

- Zi, X., et al. (2005). This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice. Cancer Research, 65(8), 3479-3486.

- Liu, Y., et al. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava).

- Arsenis, C., et al. (1964). Purification of Liver Flavokinase by Column Chromatography on Flavin-Cellulose Compounds.

- Van, T. T., et al. (2018). Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root. Molecules, 23(8), 1939.

- Szychowska, K., et al. (2020). Cyclization of flavokawain B reduces its activity against human colon cancer cells. Pharmacological Reports, 72(4), 1036-1047.

- Meissner, O., & Häberlein, H. (2005). HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst.

- Still, W. C., et al. (1978). Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (Referenced in University of Rochester Chemistry Department Guide: )

- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

- Liu, Z., et al. (2022).

- Zi, X., & Simoneau, A. R. (2005). This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice. Cancer Research, 65(8), 3479-86.

Sources

- 1. This compound - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hielscher.com [hielscher.com]

- 11. usakava.com [usakava.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Purification [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. researchgate.net [researchgate.net]

chemical synthesis of Flavokawain A via Claisen-Schmidt condensation

An In-depth Technical Guide to the Chemical Synthesis of Flavokawain A via Claisen-Schmidt Condensation

Introduction: The Significance of this compound

This compound is a prominent chalcone found in the kava plant (Piper methysticum), a species with a long history of use in traditional ceremonies in the Pacific Islands.[1] Chalcones represent a critical class of natural products, acting as key precursors in the biosynthesis of flavonoids.[2][3] Structurally, they are characterized by an open-chain flavonoid scaffold with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[4][5] this compound, specifically 2′-Hydroxy-4,4′,6′-trimethoxychalcone, has garnered significant attention from the scientific community for its diverse and potent pharmacological activities.[6] Research has demonstrated its efficacy as an anti-inflammatory, antioxidant, and anticancer agent, showing particular promise against bladder and prostate cancers by inducing apoptosis and inhibiting key cell signaling pathways.[1][7][8][9] This biological significance, coupled with its role as a valuable scaffold for developing novel therapeutics, makes its efficient chemical synthesis a topic of major interest for researchers in medicinal chemistry and drug development.[4][10]

Strategic Approach: The Claisen-Schmidt Condensation

The most common, efficient, and robust synthetic route to chalcones like this compound is the Claisen-Schmidt condensation.[2][11] This reaction is a specific type of crossed aldol condensation that occurs between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them.[4][12] The reaction is typically performed under basic catalysis, although acid-catalyzed versions exist.

Causality Behind Catalyst Selection: Base vs. Acid

For the synthesis of chalcones, base catalysis is overwhelmingly preferred. The rationale is rooted in minimizing side reactions and maximizing yield and purity.

-

Base Catalysis (Preferred): In the presence of a strong base like sodium hydroxide (NaOH), the reaction proceeds cleanly. The base's primary role is to deprotonate the ketone, forming a nucleophilic enolate. This enolate then selectively attacks the electrophilic carbonyl of the aldehyde. The reaction is highly specific, leading to the desired chalcone with minimal byproducts.[13]

-

Acid Catalysis (Problematic): Under acidic conditions, both the ketone and aldehyde are protonated, increasing their electrophilicity. However, the protonated intermediates have a significant propensity to react with the electron-rich aromatic rings of the starting materials in an undesired Friedel-Crafts type reaction.[13] This leads to a complex mixture of products, significantly lowering the yield of the target chalcone and complicating the purification process.[13]

Reaction Mechanism: A Step-by-Step Elucidation

The base-catalyzed Claisen-Schmidt condensation for this compound synthesis proceeds through three critical steps, starting from 2'-Hydroxy-4',6'-dimethoxyacetophenone and 4-methoxybenzaldehyde.

-

Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the methyl group of the 2'-Hydroxy-4',6'-dimethoxyacetophenone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[2][4]

-

Nucleophilic Attack (Aldol Addition): The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This aldehyde is an ideal substrate as it lacks α-hydrogens and therefore cannot undergo self-condensation.[4] This step forms an unstable β-hydroxy ketone intermediate, also known as an aldol adduct.[4]

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. A hydroxide ion removes a proton from the α-carbon, leading to the elimination of a water molecule and the formation of a double bond. This final step is thermodynamically driven by the formation of the highly stable, conjugated α,β-unsaturated carbonyl system of this compound.[2][4]

Experimental Protocol: Synthesis of this compound

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound.

Materials & Reagents

-

2'-Hydroxy-4',6'-dimethoxyacetophenone

-

4-methoxybenzaldehyde (p-anisaldehyde)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), dilute (e.g., 5-10%)

-

Distilled Water

-

Crushed Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2'-Hydroxy-4',6'-dimethoxyacetophenone and 4-methoxybenzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are fully dissolved.[4]

-

Catalyst Addition & Temperature Control: Cool the flask in an ice bath to bring the temperature below 25°C. Separately, prepare an aqueous solution of NaOH (e.g., 20-40%). Add the NaOH solution dropwise to the stirred ethanolic mixture over 15-20 minutes. Maintaining a low temperature during this exothermic addition is crucial to prevent side reactions.[2][14]

-

Reaction Progression: After the complete addition of the base, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from 4 to 24 hours, depending on the specific concentration and reactivity.[4][15] The formation of a yellow precipitate often indicates product formation.[4]

-

Reaction Monitoring: The progress of the reaction should be monitored periodically by TLC. Spot the reaction mixture against the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of starting materials and the appearance of a new, less polar spot (the product) signify the reaction's progression towards completion.[2]

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing a large volume of crushed ice and water.[15] While stirring vigorously, slowly acidify the mixture with dilute HCl until it is neutralized (pH 7).[2][15] This step neutralizes the excess NaOH catalyst and protonates the phenoxide, causing the water-insoluble this compound to precipitate out of the solution.

-

Product Collection: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.[2][15] Wash the solid thoroughly with copious amounts of cold distilled water to remove any inorganic salts and impurities. Continue washing until the filtrate is neutral.[2]

-

Drying and Purification: Dry the crude product, which is often of high purity.[2] For further purification to analytical grade, the crude this compound can be recrystallized from hot ethanol.[2][15]

Experimental Workflow Diagram

Quantitative Data & Characterization

The success of the synthesis is determined by yield and the structural confirmation of the final product.

Table 1: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale & Field Insights |

| Ketone | 2'-Hydroxy-4',6'-dimethoxyacetophenone | Provides the "A" ring of the chalcone. |

| Aldehyde | 4-methoxybenzaldehyde | Provides the "B" ring; lacks α-hydrogens to prevent self-condensation.[4] |

| Stoichiometry | 1:1 Ketone:Aldehyde | Equimolar amounts are typically sufficient for high conversion.[4] |

| Catalyst | Sodium Hydroxide (NaOH) | A strong, inexpensive base that efficiently generates the enolate.[4] |

| Solvent | Ethanol | Effectively dissolves both reactants and is compatible with the basic conditions.[15] |

| Temperature | 0-5°C (addition), Room Temp (reaction) | Initial cooling controls the exothermicity; room temperature is sufficient for reaction.[2] |

| Reaction Time | 4-24 hours | Substrate dependent; monitored by TLC for optimal endpoint determination.[4] |

| Expected Yield | >80% (Crude) | The Claisen-Schmidt is generally a high-yielding reaction.[11] |

Spectroscopic Characterization

The identity and purity of the synthesized this compound (C₁₈H₁₈O₅, Molar Mass: 314.337 g·mol⁻¹) must be confirmed using modern analytical techniques.[6]

-

¹H-NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key signals to expect include: two doublets in the δ 7.6-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz), characteristic of the trans α- and β-protons of the enone system.[10] Additional signals will correspond to the aromatic protons on both rings, the three methoxy group singlets (usually around δ 3.8-3.9 ppm), and a downfield singlet for the phenolic hydroxyl proton.[16]

-

¹³C-NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. A key signal is the carbonyl carbon of the ketone, which appears significantly downfield (δ > 190 ppm).[10] Other expected signals include those for the sp² carbons of the aromatic rings and the double bond, and the sp³ carbons of the methoxy groups (around δ 55-56 ppm).[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band around 1625-1640 cm⁻¹, corresponding to the stretching of the conjugated carbonyl (C=O) group.[5][10]

Conclusion

The Claisen-Schmidt condensation provides a direct, high-yielding, and operationally simple method for the synthesis of this compound. By understanding the underlying mechanism, carefully selecting a base catalyst over an acid, and controlling key reaction parameters like temperature, researchers can reliably produce this pharmacologically important chalcone. The detailed protocol and workflow presented in this guide offer a robust framework for scientists and drug development professionals to synthesize, purify, and characterize this compound, facilitating further investigation into its therapeutic potential.

References

-

ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]

-

Quora. (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

-

Semantic Scholar. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Flavokavain A – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Chalcone synthesis by Claisen-Schmidt condensation reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer. Retrieved from [Link]

-

SILAE. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]

-

Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral data a for compounds 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of flavokawain B reduces its activity against human colon cancer cells. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H-NMR and 13C-NMR spectroscopic data and HMBC correlations of.... Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011. (n.d.). 1H, 13C NMR data taken from: Silverstein, Robert M.. Retrieved from [Link]

-

Wikipedia. (n.d.). Flavokavain A. Retrieved from [Link]

-

Universiti Malaysia Pahang Institutional Repository. (n.d.). design, synthesis of flavokawain b derivative and their cytotoxic effects on mcf-7 and mda. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). Retrieved from [Link]

-

PubMed. (n.d.). This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice. Retrieved from [Link]

-

ScienceDirect. (2002). Kavalactones from Piper methysticum, and their C-13 NMR spectroscopic analyses. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

IISTE.org. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

-

SciELO Brasil. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). This compound is a natural inhibitor of PRMT5 in bladder cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound, a Novel Chalcone from Kava Extract, Induces Apoptosis in Bladder Cancer Cells by Involvement of Bax Protein-Dependent and Mitochondria-Dependent Apoptotic Pathway and Suppresses Tumor Growth in Mice. Retrieved from [Link]

-

Semantic Scholar. (2005). This compound, a Novel Chalcone from Kava Extract, Induces Apoptosis in Bladder Cancer Cells by Involvement of Bax Protein-Depen. Retrieved from [Link]

Sources

- 1. This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Flavokavain A - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

Flavokawain A: A Multi-Faceted Induction of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Flavokawain A (FKA), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has emerged as a potent anti-cancer agent with significant pro-apoptotic capabilities. Deregulation of apoptosis is a hallmark of cancer, making the development of apoptosis-inducing agents a cornerstone of modern oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning FKA-induced apoptosis. We will dissect the core signaling cascades, from the initial perturbation of mitochondrial homeostasis to the final execution of programmed cell death, offering field-proven insights into the experimental validation of these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FKA's mode of action to inform preclinical and clinical research.

Part 1: The Primary Mechanism - Engagement of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is the central mechanism through which this compound exerts its cytotoxic effects on cancer cells. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as critical arbiters of cell fate at the mitochondrial membrane. FKA's efficacy lies in its ability to decisively tip the balance in favor of the pro-apoptotic members of this family.

Upstream Trigger: Dysregulation of the Bcl-2 Protein Family

The initiation of FKA-induced apoptosis begins with the modulation of key Bcl-2 family proteins. In healthy cells, a delicate equilibrium exists between anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). FKA disrupts this balance through a two-pronged assault:

-

Down-regulation of Anti-Apoptotic Proteins: Treatment with FKA leads to a time-dependent decrease in the expression of the anti-apoptotic protein Bcl-xL.

-

Activation of Pro-Apoptotic Proteins: FKA promotes an increase in the active form of the Bax protein.

Experimental Rationale: The causal link between FKA treatment and the shift in the Bcl-2 family protein expression is a foundational step in elucidating its mechanism. Western blot analysis is the gold-standard technique to quantify these changes. By observing a decrease in Bcl-xL and an increase in Bax following FKA exposure, researchers can confirm that the apoptotic machinery is being primed at the mitochondrial level. The ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-xL) is a critical determinant, and FKA has been shown to significantly increase this ratio.

Mitochondrial Outer Membrane Permeabilization (MOMP)

The FKA-induced shift towards pro-apoptotic Bcl-2 proteins culminates in Mitochondrial Outer Membrane Permeabilization (MOMP), the "point of no return" in the intrinsic apoptotic pathway. Activated Bax proteins oligomerize and insert into the outer mitochondrial membrane, forming pores that compromise its integrity. This leads to two critical downstream events:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The formation of pores disrupts the electrochemical gradient across the mitochondrial membrane, causing a significant drop in ΔΨm.

-

Release of Pro-Apoptotic Factors: The compromised membrane releases key signaling molecules from the intermembrane space into the cytosol, most notably Cytochrome c.

Experimental Rationale: To validate that FKA acts via the mitochondrial pathway, it is essential to measure the loss of ΔΨm. The lipophilic cationic dye JC-1 is a highly effective tool for this purpose. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon loss of ΔΨm, JC-1 reverts to its monomeric form, emitting green fluorescence. A quantifiable shift from red to green fluorescence via flow cytometry or fluorescence microscopy provides direct evidence of FKA-induced mitochondrial destabilization.

The Execution Phase: Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c initiates the final execution phase of apoptosis. It binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a large protein complex known as the apoptosome. This complex then recruits and activates the initiator caspase-9 .

Activated caspase-9 proceeds to cleave and activate the executioner caspase-3 . Caspase-3 is the primary effector of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. A key substrate is Poly(ADP-ribose) polymerase (PARP) ; its cleavage is considered a hallmark of caspase-3-mediated apoptosis.

Experimental Rationale: The activation of the caspase cascade is confirmed by detecting the cleaved forms of these proteins. Western blotting using antibodies specific to the cleaved fragments of caspase-9, caspase-3, and PARP provides definitive evidence that the execution phase has been initiated. Furthermore, fluorometric assays can be used to directly measure the enzymatic activity of specific caspases, offering a quantitative assessment of the apoptotic signal's strength.

Figure 1: FKA's induction of the intrinsic apoptotic pathway.

Part 2: Synergistic Mechanisms - Cell Cycle Arrest and IAP Suppression

While the intrinsic pathway is the core of its action, FKA employs additional strategies to ensure the efficient demise of cancer cells. These mechanisms work in concert with mitochondrial-mediated apoptosis to overcome cellular resistance.

Induction of Cell Cycle Arrest

FKA has been shown to induce cell cycle arrest, a critical mechanism for preventing the proliferation of malignant cells. The specific phase of arrest can be dependent on the cancer cell type and the status of the tumor suppressor protein p53.

-

In p53-mutant prostate and breast cancer cells, FKA induces a G2/M phase arrest .

-

In p53-wild-type bladder and breast cancer cells, FKA can induce a G1 phase arrest .

Experimental Rationale: The link between cell cycle arrest and apoptosis is well-established. Halting the cell cycle provides time for DNA repair mechanisms to engage; if the damage is too severe, the cell is shunted towards apoptosis. For FKA, inducing arrest at the G2/M checkpoint, for example by interfering with tubulin polymerization, is a potent way to synergize with its pro-apoptotic mitochondrial effects. Cell cycle analysis is performed by staining cells with a fluorescent DNA-intercalating dye like Propidium Iodide (PI) and analyzing the DNA content per cell via flow cytometry. This allows for the precise quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Suppression of Inhibitor of Apoptosis Proteins (IAPs)

Cancer cells often overexpress Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis (XIAP) and survivin, to evade cell death. These proteins function by directly binding to and inhibiting caspases (both initiator and executioner), effectively acting as a brake on the apoptotic process. FKA overcomes this resistance by significantly down-regulating the expression of both XIAP and survivin.

Experimental Rationale: The suppression of IAPs is a crucial component of FKA's efficacy. By removing these endogenous caspase inhibitors, FKA ensures that once the caspase cascade is initiated, it proceeds to completion without impediment. This action lowers the threshold for apoptosis induction. This mechanism is validated experimentally by using Western blot analysis to show a dose- and time-dependent decrease in XIAP and survivin protein levels in cancer cells treated with FKA.

Figure 2: FKA's synergistic actions on cell cycle and IAPs.

Part 3: Experimental Validation - Protocols and Data

A rigorous, multi-faceted experimental approach is required to fully characterize the pro-apoptotic mechanism of a compound like FKA. The following protocols represent a self-validating system, where data from one experiment corroborates the findings of another, building a cohesive and trustworthy mechanistic narrative.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on FKA's effects on bladder cancer cells, demonstrating its impact on key apoptotic markers.

| Parameter Measured | Cell Line | FKA Concentration | Duration | Result | Reference |

| Cell Viability | T24 | 12.5 µg/mL | 24 hrs | ~50% reduction | |

| Apoptotic Cells | T24 | 12.5 µg/mL | 24 hrs | Significant increase in Annexin V+ cells | |

| ΔΨm Loss | T24 | 12.5 µg/mL | 16 hrs | Significant increase in JC-1 green fluorescence | |

| Bcl-xL Expression | T24 | 12.5 µg/mL | 24 hrs | ~71% decrease in protein level | |

| Survivin Expression | T24 | 12.5 µg/mL | 4 hrs | Complete inhibition of protein expression | |

| XIAP Expression | T24 | 12.5 µg/mL | 16 hrs | Complete inhibition of protein expression | |

| Caspase-9 Cleavage | T24 | 12.5 µg/mL | 16 hrs | Marked increase in cleaved form | |

| Caspase-3 Cleavage | T24 | 12.5 µg/mL | 16 hrs | Marked increase in cleaved form |

Detailed Experimental Protocols

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

-

Cell Seeding & Treatment: Seed cancer cells (e.g., T24, PC3, MDA-MB-231) in 6-well plates to achieve 70-80% confluency. Treat cells with various concentrations of FKA and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant from the corresponding well, and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This is essential for observing FKA's effect on the expression and cleavage of key apoptotic regulatory proteins.

Methodology:

-

Cell Lysis: After treatment with FKA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-Bax, Anti-Bcl-xL

-

Anti-cleaved Caspase-9, Anti-cleaved Caspase-3

-

Anti-PARP (detects both full-length and cleaved forms)

-

Anti-XIAP, Anti-Survivin

-

Anti-β-actin or Anti-GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for semi-quantification relative to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for a comprehensive investigation into the apoptotic mechanism of this compound.

Figure 3: A validated workflow for FKA mechanism of action studies.

Conclusion

This compound is a compelling natural product that induces apoptosis in cancer cells through a robust and multi-pronged mechanism. Its primary mode of action involves the direct engagement of the intrinsic mitochondrial pathway, initiated by the dysregulation of the Bcl-2 protein family, leading to loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation. This core mechanism is powerfully augmented by the suppression of key anti-apoptotic IAP proteins and the induction of cell cycle arrest. This multifaceted approach allows FKA to effectively overcome the inherent resistance to apoptosis common in many cancers. The detailed understanding of these pathways, validated through the rigorous experimental protocols outlined herein, positions this compound as a promising candidate for further preclinical and clinical development in oncology.

References

-

Zi, X., & Simoneau, A. R. (2005). This compound, a Novel Chalcone from Kava Extract, Induces Apoptosis in Bladder Cancer Cells by Involvement of Bax Protein-Dependent and Mitochondria-Dependent Apoptotic Pathway and Suppresses Tumor Growth in Mice. Cancer Research, 65(8), 3479-3486. [Link]

-

Sakai, T., Eskander, R. N., Guo, Y., Kim, K. J., Mefford, J., Hopkins, J., Bhatia, N. N., Zi, X., & Hoang, B. H. (2012). Flavokawain B, a kava chalcone, induces apoptosis in synovial sarcoma cell lines. Journal of orthopaedic research : official publication of the Orthopaedic Research Society, 30(7), 1045–1050. [Link]

-

Ji, T., Lin, C., Krill, D., Eskander, R., Guo, Y., Zi, X., & Hoang, B. (2013). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Molecular cancer, 12, 55. [Link]

-

Phang, C. W., Karsani, S. A., & Malek, S. N. A. (2017). Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins. Pharmacognosy magazine, 13(Suppl 2), S321–S328. [Link]

-

Dianita, R., & Jeyakumar, T. (2013). The flavokawains: uprising medicinal chalcones. Evidence-based complementary and alternative medicine : eCAM, 2013, 278738. [Link]

-

Liu, D., Li, Y., Wang, Y., Zhang, J., & Li, M. (2020). This compound inhibits prostate cancer cells by inducing cell cycle arrest and cell apoptosis and regulating the glutamine metabolism pathway. Journal of pharmaceutical and biomedical analysis, 186, 113288. [Link]

-

Abu, N., Ho, W. Y., Yeap, S. K., Akhtar, M. N., Abdullah, M. P., Omar, A. R., & Alitheen, N. B. (2014). This compound induces apoptosis in MCF-7 and MDA-MB231 and inhibits the metastatic process in vitro. PloS one, 9(9), e105244. [Link]

Flavokawain A: A Multi-faceted Regulator of Cancer Cell Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Kava-Derived Chalcone in Oncology Research

Flavokawain A (FKA), a prominent chalcone isolated from the kava plant (Piper methysticum), has garnered significant attention within the oncology research community for its potent anti-cancer properties.[1][2] Initially identified through investigations into the low cancer incidence in kava-drinking populations, FKA has demonstrated a remarkable ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are often dysregulated in various malignancies.[3] This technical guide provides a comprehensive overview of the core signaling pathways targeted by FKA in cancer cells, offering field-proven insights and detailed experimental methodologies to empower researchers in their exploration of this promising natural compound.

This document will delve into the intricate molecular mechanisms through which FKA exerts its anti-neoplastic effects, with a focus on its impact on apoptosis, cell cycle progression, the PI3K/Akt and MAPK/ERK pathways, its influence on cancer stem cells, and its modulation of inflammatory and survival pathways like NF-κB and STAT3. Each section is designed to provide not only a thorough understanding of the scientific principles but also practical, step-by-step protocols for key experimental validations.

I. Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of FKA's anti-cancer activity is its robust ability to induce apoptosis in a variety of cancer cell lines.[4][5] This programmed cell death is a critical tumor-suppressor mechanism, and FKA appears to activate it through a multi-pronged approach, primarily engaging the intrinsic, or mitochondrial, pathway of apoptosis.

Mechanism of Action:

FKA initiates the apoptotic cascade by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[6] It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.

The permeabilized mitochondria then release cytochrome c into the cytoplasm, which binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[7] This complex activates caspase-9, which in turn activates the executioner caspase-3.[7] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[4][7]

Furthermore, FKA has been observed to downregulate the expression of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and survivin, which normally function to restrain caspase activity.[3] This dual action of promoting caspase activation while inhibiting their inhibitors ensures a robust and efficient execution of the apoptotic program.

Experimental Workflow: Assessment of FKA-Induced Apoptosis

A standard workflow to investigate FKA's pro-apoptotic effects involves a combination of techniques to assess different stages of apoptosis.

Caption: Experimental workflow for assessing FKA-induced apoptosis.

Detailed Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]

Materials:

-

Cancer cells of interest

-

This compound (FKA)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Treat the cells with various concentrations of FKA (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Gently detach adherent cells using trypsin-EDTA. Collect both the detached and floating cells to ensure all apoptotic cells are included in the analysis.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

II. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, FKA effectively halts the cell cycle at specific checkpoints, preventing cancer cells from proliferating uncontrollably.[1][5] The specific phase of cell cycle arrest can be dependent on the p53 status of the cancer cells, highlighting a potential for targeted therapeutic strategies.[1][9][10]

Mechanism of Action:

In p53 wild-type cancer cells, such as the RT4 bladder cancer cell line, FKA has been shown to induce a G1 phase arrest.[9][10] This is achieved by increasing the expression of the cyclin-dependent kinase (CDK) inhibitors p21/WAF1 and p27/KIP1.[9][10] These proteins bind to and inhibit the activity of CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for the G1 to S phase transition. The accumulation of p27 is further facilitated by FKA's ability to downregulate SKP2, an E3 ubiquitin ligase that targets p27 for degradation.[9]

Conversely, in p53-mutant cancer cells, such as the T24 bladder cancer cell line, FKA induces a G2/M phase arrest.[1][9][10] This is mediated by a reduction in the expression of the inhibitory kinases Myt1 and Wee1, which normally phosphorylate and inactivate the CDK1/cyclin B1 complex.[1][9] The resulting activation of CDK1 drives the cells into mitosis, but a sustained arrest at this point can also lead to apoptosis.

Caption: FKA's differential effects on cell cycle based on p53 status.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[11][12][13]

Materials:

-

Cancer cells of interest

-

This compound (FKA)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with FKA as described in the apoptosis protocol.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

III. Modulation of Pro-Survival Signaling Pathways

Cancer cells often exhibit hyperactivation of pro-survival signaling pathways to sustain their growth and evade apoptosis. FKA has been shown to effectively target and inhibit several of these critical pathways.

A. The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Mechanism of Action: While the direct target of FKA in the PI3K/Akt pathway is still under investigation, studies have shown that FKA treatment leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[14][15] This inhibition of Akt phosphorylation prevents the activation of its downstream targets, which are involved in promoting cell survival and inhibiting apoptosis.

B. The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.

Mechanism of Action: FKA has been demonstrated to inhibit the activation of the ERK pathway in neuroblastoma cells.[2] It is suggested that FKA can directly bind to and inhibit ERK, thereby preventing its phosphorylation and subsequent activation of downstream targets involved in cell proliferation and angiogenesis, such as VEGF and MMPs.[2][3]

Caption: FKA's inhibitory effects on the PI3K/Akt and MAPK/ERK pathways.

Detailed Protocol: Western Blot Analysis of Signaling Pathway Modulation

Western blotting is a fundamental technique to assess changes in protein expression and phosphorylation status.[2][9]

Materials:

-

Cancer cells treated with FKA

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Protein Extraction: Lyse FKA-treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

IV. Targeting Cancer Stem Cells and Inflammatory Pathways

Emerging evidence suggests that FKA's anti-cancer activity extends beyond the bulk of tumor cells to target the more resilient cancer stem cell (CSC) population and modulate pro-tumorigenic inflammatory pathways.

A. Cancer Stem Cells

CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities, believed to be responsible for tumor initiation, metastasis, and recurrence.

Mechanism of Action: FKA has been shown to reduce the tumor-initiating properties and stemness of prostate cancer cells.[16][17][18][19] It achieves this by downregulating the expression of key stem cell markers such as Nanog, Oct4, and Sox2.[16][17] Furthermore, FKA can inhibit neddylation, a post-translational modification process, leading to the downregulation of c-Myc, a critical transcription factor for CSC maintenance.[16][18]

B. NF-κB and STAT3 Pathways

The NF-κB and STAT3 signaling pathways are key regulators of inflammation and cell survival, and their constitutive activation is frequently observed in cancer, promoting a pro-tumorigenic microenvironment.

Mechanism of Action: FKA has been reported to inhibit the NF-κB pathway, which can subsequently induce TNF-α-mediated apoptosis.[4] While the precise mechanism of FKA's action on STAT3 is less defined, the related compound Flavokawain B has been shown to inhibit STAT3 expression, leading to the downregulation of its downstream targets HIF-1α and VEGF.[20][21] Given the structural similarities, it is plausible that FKA may exert similar effects.

V. Quantitative Data Summary

The cytotoxic efficacy of this compound varies across different cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | ~7.9 - 20.8 | [6] |

| RT4 | Bladder Cancer | ~40 | [9] |

| MCF-7 | Breast Cancer | ~25 | [22] |

| MDA-MB-231 | Breast Cancer | ~17 | [22] |

| SK-N-SH | Neuroblastoma | ~25-50 | [2] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant potential in cancer therapy. Its ability to simultaneously target multiple critical signaling pathways, including those governing apoptosis, cell cycle progression, and cell survival, underscores its multifaceted anti-cancer activity. The differential effects of FKA based on the p53 status of cancer cells present an exciting avenue for the development of personalized therapeutic strategies.

Future research should focus on elucidating the direct molecular targets of FKA within these signaling cascades. Advanced techniques such as quantitative proteomics could provide a more comprehensive understanding of the global cellular response to FKA treatment.[23][24] Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of FKA in preclinical models. The continued exploration of this compound and its derivatives holds great promise for the development of novel and effective anti-cancer agents.

References

- A Comparative Analysis of the Cytotoxic Effects of Flavokawain Deriv

- Probable operative mechanisms of this compound in cancer cells with different status of p53.

- Effects of the Kava Chalcone this compound Differ in Bladder Cancer Cells with Wild-type versus Mutant p53. PMC - NIH.

- A Comparative Analysis of this compound and Flavokawain B in Cancer Therapy. Benchchem.

- Effects of the Kava Chalcone this compound Differ in Bladder Cancer Cells with Wild-type versus Mutant p53. AACR Journals.

- Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry. Benchchem.

- This compound Reduces Tumor-Initiating Properties and Stemness of Prost

- This compound Reduces Tumor-Initiating Properties and Stemness of Prost

- (PDF) Flavokawain B inhibits the growth and metastasis of hepatocellular carcinoma through the suppression of UCK2 mediated downregulation of STAT3/Hif-1α/VEGF signalling pathway.

- Cytotoxic Flavokawain B Inhibits the Growth and Metastasis of Hepatocellular Carcinoma through UCK2 Modulation of the STAT3/Hif-1α/VEGF Signalling P

- The flavokawains: uprising medicinal chalcones. PMC - PubMed Central.

- This compound Reduces Tumor-Initiating Properties and Stemness of Prost

- This compound, a Novel Chalcone from Kava Extract, Induces Apoptosis in Bladder Cancer Cells by Involvement of Bax Protein-Depen. Semantic Scholar.

- (PDF) this compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer.

- Proteomic analysis of flavokawain C-induced cell death in HCT 116 colon carcinoma cell line. PubMed.

- IC50 values for compounds 1 and 2 in various cancer cell lines and a....

- Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines. NIH.

- The effect of this compound on G1 cell cycle regulation in p53....

- Proteomic analysis of flavokawain C-induced cell death in HCT 116 colon carcinoma cell line | Request PDF.

- Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells. PMC - NIH.

- Flavokawain B, a Kava Chalcone, Induces Apoptosis in Synovial Sarcoma Cell Lines. NIH.

- Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Tre

- This compound Induces Apoptosis in MCF-7 and MDA-MB231 and Inhibits the Metastatic Process In Vitro.

- Flavokawains A and B from kava (Piper methysticum)

- Chalcone flavokawain B induces autophagic-cell death via reactive oxygen species-mediated signaling pathways in human gastric carcinoma and suppresses tumor growth in nude mice | Request PDF.

- This compound suppresses the malignant progression of neuroblastoma in vitro depending on inactivation of ERK/VEGF/MMPs signaling p

- This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice. PubMed.

- Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt P

- Chalcone this compound attenuates TGF‐β1‐induced fibrotic pathology via inhibition of ROS/Smad3 signaling pathways and induction of Nrf2/ARE‐mediated antioxidant genes in vascular smooth muscle cells. PMC - PubMed Central.

- Cell Cycle Analysis. Flow Cytometry Core Facility.

- The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells. PubMed Central.

- Anti-Apoptotic Effect of this compound on Ochratoxin-A-Induced Endothelial Cell Injury by Attenuation of Oxidative Stress via PI3K/AKT-Medi

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Assaying cell cycle st

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses the malignant progression of neuroblastoma in vitro depending on inactivation of ERK/VEGF/MMPs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Effects of the Kava Chalcone this compound Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

- 15. Anti-Apoptotic Effect of this compound on Ochratoxin-A-Induced Endothelial Cell Injury by Attenuation of Oxidative Stress via PI3K/AKT-Mediated Nrf2 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | this compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer [frontiersin.org]

- 18. This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxic Flavokawain B Inhibits the Growth and Metastasis of Hepatocellular Carcinoma through UCK2 Modulation of the STAT3/Hif-1α/VEGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]